5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative with a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentyl ring and a triazole moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Propan-2-ylation: The addition of a propan-2-yl group to the nitrogen atom of the triazole ring.
Amine Formation: The final step involves the formation of the amine group at the 4th position of the triazole ring.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the cyclopentyl and propan-2-yl groups.
5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Cyclopentyl-1-(methyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a methyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-cyclopentyl-1-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-9(10(11)12-13-14)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
OFQYLOVXDPGOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)N)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.